molecular formula C20H18ClNO3 B1341464 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-11-9

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1341464
CAS RN: 863185-11-9
M. Wt: 355.8 g/mol
InChI Key: ONSZRARBCBDEBU-UHFFFAOYSA-N
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Description

“7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure that includes a benzene ring fused to a pyridine ring. This compound has a carboxylic acid group (-COOH) at the 4-position, a chlorine atom at the 7-position, and a methyl group (-CH3) at the 8-position of the quinoline structure. It also has a propoxyphenyl group attached to the 2-position .


Molecular Structure Analysis

The molecular formula of this compound is C20H18ClNO3, and its molecular weight is 355.81 . The presence of different functional groups like carboxylic acid and propoxyphenyl group would influence its chemical behavior and interactions.

Scientific Research Applications

Antibacterial Properties and Structural Analysis

Research has explored the structural characteristics and antibacterial properties of quinoline carboxylic acid derivatives. A study by Główka et al. (1999) examined the crystal structures of hydrochlorides of 7-chloro- and 7-methyl-4-iminecinnoline analogs, demonstrating their potential as antibacterial agents despite the expectation of lower chemical affinity to bacterial DNA due to their structural features. This suggests that the quinoline carboxylic acids, including those structurally related to 7-Chloro-8-methyl-quinoline-4-carboxylic acid, might possess useful antibacterial activity (Główka et al., 1999).

Synthesis and Bioactivity

Another significant area of application is the synthesis of novel compounds for pharmacological evaluation. Bhatt et al. (2015) described the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showing potent anticancer activity. This research highlights the potential of these compounds in developing new anticancer agents, indicating the broader applicability of quinoline carboxylic acids in medicinal chemistry (Bhatt et al., 2015).

Fluorophore Development for Biochemical Applications

Quinoline derivatives are also explored for their fluorophore properties. Padalkar and Sekar (2014) studied the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores, focusing on their photophysical properties. These compounds demonstrated dual emission patterns and large Stokes shifts, making them suitable for biochemical applications where high sensitivity and selectivity are crucial (Padalkar & Sekar, 2014).

Enzyme Inhibition for Therapeutic Applications

The potential for quinoline derivatives to act as enzyme inhibitors has also been studied. Heidempergher et al. (1999) discovered that pyrrolo[3,2-c]quinoline derivatives, including a compound structurally related to 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, served as inhibitors for kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. This suggests possible therapeutic applications in managing diseases associated with dysregulated tryptophan metabolism (Heidempergher et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound are not available in the resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(23)24)15-7-8-17(21)12(2)19(15)22-18/h4-8,10-11H,3,9H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSZRARBCBDEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171853
Record name 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

CAS RN

863185-11-9
Record name 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863185-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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